molecular formula C14H17N3O B10983628 (4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone

(4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone

Cat. No.: B10983628
M. Wt: 243.30 g/mol
InChI Key: MPGPMSJVDLXQSL-UHFFFAOYSA-N
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Description

(4-AMINOPIPERIDINO)(1H-INDOL-3-YL)METHANONE is a compound that features both an indole and a piperidine moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the piperidine ring further enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a Mannich reaction, where formaldehyde and a secondary amine react with the indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4-AMINOPIPERIDINO)(1H-INDOL-3-YL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4-AMINOPIPERIDINO)(1H-INDOL-3-YL)METHANONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the piperidine ring enhances its binding affinity and selectivity. This dual interaction can modulate multiple signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-AMINOPIPERIDINO)(1H-INDOL-2-YL)METHANONE
  • (4-AMINOPIPERIDINO)(1H-INDOL-3-YL)ETHANONE
  • (4-AMINOPIPERIDINO)(1H-INDOL-3-YL)PROPANE

Uniqueness

(4-AMINOPIPERIDINO)(1H-INDOL-3-YL)METHANONE is unique due to its specific combination of the indole and piperidine moieties. This combination provides a distinct pharmacological profile, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(1H-indol-3-yl)methanone

InChI

InChI=1S/C14H17N3O/c15-10-5-7-17(8-6-10)14(18)12-9-16-13-4-2-1-3-11(12)13/h1-4,9-10,16H,5-8,15H2

InChI Key

MPGPMSJVDLXQSL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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